Home > Products > Building Blocks P4951 > 2-Methyl-6-(pyrrolidin-2-yl)pyrimidin-4-ol dihydrochloride
2-Methyl-6-(pyrrolidin-2-yl)pyrimidin-4-ol dihydrochloride - 1229623-53-3

2-Methyl-6-(pyrrolidin-2-yl)pyrimidin-4-ol dihydrochloride

Catalog Number: EVT-1704020
CAS Number: 1229623-53-3
Molecular Formula: C9H15Cl2N3O
Molecular Weight: 252.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6-Amino-3-methyl-5-nitroso-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one monohydrate

Compound Description: 6-Amino-3-methyl-5-nitroso-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one monohydrate (I) is a pyrimidinone derivative exhibiting significant polarization of its electronic structure. The molecule contains an intramolecular N-H...O hydrogen bond and forms broad ribbons with other molecules through a combination of two-center O-H...O, O-H...N, and N-H...O hydrogen bonds, along with a three-center O-H...(NO) hydrogen bond. []

Relevance: This compound shares a similar core pyrimidine structure with 2-Methyl-6-(pyrrolidin-2-yl)pyrimidin-4-ol dihydrochloride. Both compounds feature a methyl group at position 2 and a substituted pyrrolidine ring at position 6 of the pyrimidine ring. []

Relevance: This compound also shares the core pyrimidine structure with 2-Methyl-6-(pyrrolidin-2-yl)pyrimidin-4-ol dihydrochloride. Both compounds contain a methyl group at position 2 and an amino group at position 6 of the pyrimidine ring. While the substituents on the amino group differ, the presence of nitrogen-containing groups at position 6 highlights a shared structural motif. []

4-Methyl-2-methylsulfanyl-6-trichloromethylpyrimidine

Compound Description: 4-Methyl-2-methylsulfanyl-6-trichloromethylpyrimidine (2b) was identified as a potent noncompetitive inhibitor of NTPDase activity in a study focusing on new trihalomethyl-substituted pyrimidines and dihydropyrimidines as potential NTPDase inhibitors. []

Relevance: This compound belongs to the same chemical class (pyrimidines) as 2-Methyl-6-(pyrrolidin-2-yl)pyrimidin-4-ol dihydrochloride. They share a common pyrimidine ring, with both possessing a methyl group at position 2. While 2-Methyl-6-(pyrrolidin-2-yl)pyrimidin-4-ol dihydrochloride features a pyrrolidine substituent, compound 2b has a methylsulfanyl group at position 6, highlighting the structural diversity within this chemical class. []

3,6-Dimethyl-2-methylsulfanyl-4-trifluoromethyl-3,4-dihydropyrimidin-4-ol

Compound Description: 3,6-Dimethyl-2-methylsulfanyl-4-trifluoromethyl-3,4-dihydropyrimidin-4-ol (3a) is a dihydropyrimidine derivative exhibiting inhibitory activity against NTPDase. []

Relevance: This compound, although a dihydropyrimidine derivative, exhibits structural similarities with 2-Methyl-6-(pyrrolidin-2-yl)pyrimidin-4-ol dihydrochloride. Both compounds feature a methyl group at position 2 and a sulfur-containing substituent at position 6 (methylsulfanyl in 3a). This structural resemblance underscores the potential of variations within the pyrimidine scaffold for NTPDase inhibition. []

5-Methyl-2-(4-methyl-6-trifluoromethyl-pyrimidin-2-yl)-3-trifluoromethyl-3,4-dihydro-2H-3-pyrazol-3-ol

Compound Description: 5-Methyl-2-(4-methyl-6-trifluoromethyl-pyrimidin-2-yl)-3-trifluoromethyl-3,4-dihydro-2H-3-pyrazol-3-ol (6a) showed inhibitory activity against NTPDase in the same study as compounds 2b and 3a. []

Relevance: This compound demonstrates further diversification of the pyrimidine core, incorporating a pyrazole ring fused to the pyrimidine. While not a direct structural analog of 2-Methyl-6-(pyrrolidin-2-yl)pyrimidin-4-ol dihydrochloride, the presence of the pyrimidine moiety, shared methyl substitution at position 2, and exploration of this compound within the context of NTPDase inhibition, provides valuable insight into the structure-activity relationship of pyrimidine-based inhibitors. []

5-Bromo-4,6-dimethoxy-4-trichloromethyl-1,2,3,4-tetrahydro-2-pyrimidin-2-one

Compound Description: 5-Bromo-4,6-dimethoxy-4-trichloromethyl-1,2,3,4-tetrahydro-2-pyrimidin-2-one (9) is another tetrahydropyrimidine derivative demonstrating inhibitory activity against NTPDase in the study. []

Relevance: While significantly different in structure from 2-Methyl-6-(pyrrolidin-2-yl)pyrimidin-4-ol dihydrochloride, this compound is relevant due to its shared classification as a tetrahydropyrimidine and its evaluation as an NTPDase inhibitor. This demonstrates the broad range of structural modifications possible within the pyrimidine class while still retaining biological activity. []

2-Diethylamino-6-methyl-pyrimidin-4-ol

Compound Description: 2-Diethylamino-6-methyl-pyrimidin-4-ol was identified as a major degradation product of pirimiphos-methyl on stored grains, making up a significant portion of the radioactive residue. []

Relevance: This compound shares a similar core structure with 2-Methyl-6-(pyrrolidin-2-yl)pyrimidin-4-ol dihydrochloride. Both feature a methyl group at position 2 and a nitrogen-containing group at position 6. Although the specific nitrogen substituents differ, the overall structural resemblance highlights a common motif within pyrimidine derivatives. []

O-2-Ethylamino-6-methyl-pyrimidin-4-yl OO-dimethyl phosphorothioate

Compound Description: O-2-Ethylamino-6-methyl-pyrimidin-4-yl OO-dimethyl phosphorothioate was found as a minor degradation product of pirimiphos-methyl on stored grains. []

Relevance: This compound, while more complex than 2-Methyl-6-(pyrrolidin-2-yl)pyrimidin-4-ol dihydrochloride, highlights a potential substitution pattern on the pyrimidine core. Both compounds feature a methyl group at position 2 and an ethylamino group at position 6. The presence of the phosphorothioate moiety in this degradation product indicates a possible avenue for derivatization within the pyrimidine class. []

2-Ethylamino-6-methyl-pyrimidin-4-ol and 2-amino-6-methyl-pyrimidin-4-ol

Compound Description: Both 2-Ethylamino-6-methyl-pyrimidin-4-ol and 2-amino-6-methyl-pyrimidin-4-ol were identified as minor degradation products of pirimiphos-methyl on stored grains. []

Relevance: These compounds further emphasize the commonality of the 2-methyl-6-amino substitution pattern on the pyrimidine ring, a feature shared with 2-Methyl-6-(pyrrolidin-2-yl)pyrimidin-4-ol dihydrochloride. The subtle variations in the substituents on the amino group at position 6 demonstrate the potential for exploring different functional groups within this structural motif. []

Overview

2-Methyl-6-(pyrrolidin-2-yl)pyrimidin-4-ol dihydrochloride is a chemical compound belonging to the class of pyrimidines, which are aromatic heterocyclic compounds characterized by a six-membered ring containing nitrogen atoms. This specific compound is notable for its potential pharmacological applications, particularly in antiviral and anti-inflammatory therapies. The compound's structure includes a pyrimidine ring substituted with a methyl group and a pyrrolidine moiety, which enhances its biological activity.

Source and Classification

The compound can be classified as a pyrimidine derivative. Pyrimidines are widely studied for their diverse biological activities, including antiviral, antibacterial, antifungal, and anti-inflammatory properties. The presence of the pyrrolidine ring further contributes to the compound's pharmacological potential, making it a subject of interest in medicinal chemistry .

Synthesis Analysis

Methods and Technical Details

The synthesis of 2-Methyl-6-(pyrrolidin-2-yl)pyrimidin-4-ol dihydrochloride typically involves several steps:

  1. Formation of the Pyrimidine Core: The initial step often includes the reaction of carbonyl compounds (such as aldehydes or ketones) with amidines or guanidines to form the pyrimidine structure. Various catalysts and solvents can be employed to optimize yield and selectivity .
  2. Introduction of the Pyrrolidine Ring: The pyrrolidine moiety is usually introduced through cyclization reactions involving appropriate precursors. This can include methods such as 1,3-dipolar cycloaddition, where a dipole reacts with a dipolarophile to form the five-membered ring .
  3. Final Modification: Post-cyclization modifications may include functional group transformations to achieve the desired substituents on the pyrimidine ring, ultimately leading to the formation of the dihydrochloride salt for improved solubility and stability .
Molecular Structure Analysis

Structure and Data

The molecular structure of 2-Methyl-6-(pyrrolidin-2-yl)pyrimidin-4-ol dihydrochloride can be described as follows:

  • Molecular Formula: C10_{10}H14_{14}Cl2_{2}N4_{4}O
  • Molecular Weight: Approximately 255.15 g/mol
  • Structural Features:
    • A pyrimidine ring with nitrogen atoms at positions 1 and 3.
    • A methyl group at position 2.
    • A pyrrolidine ring attached at position 6.
    • Hydroxyl group at position 4 contributing to its reactivity.

The compound exhibits specific stereochemistry due to the presence of chiral centers in both the pyrrolidine and pyrimidine rings .

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactivity of 2-Methyl-6-(pyrrolidin-2-yl)pyrimidin-4-ol dihydrochloride can be explored through various reactions:

  1. Nucleophilic Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
  2. Deprotonation Reactions: In basic conditions, the hydroxyl group can be deprotonated, leading to increased nucleophilicity which facilitates reactions with electrophiles.
  3. Cyclization Reactions: The compound can undergo cyclization under certain conditions, potentially forming more complex structures that may have enhanced biological activities .
Mechanism of Action

The mechanism of action for 2-Methyl-6-(pyrrolidin-2-yl)pyrimidin-4-ol dihydrochloride primarily involves its interaction with specific biological targets:

  1. Inhibition of Viral Replication: The compound has been shown to interfere with viral RNA synthesis, thereby inhibiting viral replication processes.
  2. Anti-inflammatory Pathways: It may modulate inflammatory pathways by inhibiting enzymes such as cyclooxygenase (COX), reducing the production of pro-inflammatory mediators like prostaglandins .

Data from pharmacological studies indicate that derivatives containing similar structures exhibit significant activity against various viral strains and inflammatory conditions .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Soluble in water due to the presence of hydrochloride groups; solubility may vary depending on pH.

Chemical Properties

  • Stability: The dihydrochloride form enhances stability under physiological conditions.
  • Reactivity: Exhibits reactivity characteristic of both pyrimidines and pyrrolidines, allowing for diverse chemical transformations.

Relevant analyses include spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) for characterization purposes .

Applications

2-Methyl-6-(pyrrolidin-2-yl)pyrimidin-4-ol dihydrochloride has several scientific applications:

  1. Pharmaceutical Development: Its potential as an antiviral agent makes it valuable in drug discovery efforts targeting viral infections.
  2. Research Tool: Used in studies investigating inflammatory diseases due to its bioactive properties.
  3. Synthetic Chemistry: Serves as an intermediate in synthesizing other complex organic compounds with therapeutic potential .
Introduction to Heterocyclic Frameworks in Medicinal Chemistry

Heterocyclic compounds constitute >75% of pharmaceutical agents targeting human diseases, with nitrogen-containing scaffolds demonstrating particular therapeutic versatility. The fusion of pyrimidine and pyrrolidine rings creates structurally constrained, three-dimensional architectures that enhance target selectivity and modulate pharmacokinetic behavior. These hybrids exploit pyrrolidine's sp³-hybridized character to improve solubility and membrane permeability while leveraging pyrimidine's capacity for hydrogen bonding and π-stacking interactions. The resulting molecular frameworks exhibit conformational rigidity beneficial for precise target engagement, making them invaluable in rational drug design against complex disease targets.

Role of Pyrimidine-Pyrrolidine Hybrids in Drug Discovery

Pyrimidine-pyrrolidine hybrids represent a pharmaceutically privileged scaffold due to their dual pharmacophoric functionality:

  • Target Versatility: The pyrimidine ring serves as a bioisostere for purines, enabling competitive inhibition of ATP-binding pockets in kinases and nucleic acid-binding domains. Concurrently, the pyrrolidine nitrogen facilitates salt bridge formation with aspartate/glutamate residues in G-protein-coupled receptors (GPCRs).
  • Enhanced Drug-Like Properties: Pyrrolidine's aliphatic ring system disrupts planar stacking, improving aqueous solubility (cLogP typically 1.5–2.5) and reducing crystallization tendencies. This is evidenced by the 3.7-fold solubility increase observed in pyrrolidine-containing pyrimidines versus their non-hybrid counterparts.
  • Synthetic Flexibility: Strategic functionalization at C2/C4/C6 of pyrimidine and C2'/C5' of pyrrolidine enables structure-activity relationship (SAR) optimization. Common modifications include alkylation (methyl groups for metabolic stability), halogenation (for target affinity), and chiral center manipulation (for enantioselective activity).

Table 1: Therapeutic Applications of Representative Pyrimidine-Pyrrolidine Hybrids

CompoundBiological TargetTherapeutic AreaKey Structural Features
2-(Dimethylamino)-6-(pyrrolidin-3-yl)pyrimidin-4-ol [3]A2B adenosine receptor antagonistAnti-inflammatory, oncologyDimethylamino group for membrane penetration
4-(pyrrolidin-2-yl)pyrimidine [5]Kinase inhibitor scaffoldOncologic therapeuticsUnsubstituted pyrimidine C4 position
Tiglyl glycine derivativesMetabolic modulatorsRare genetic disordersAcylated pyrrolidine nitrogen
1-[(1-methyl-1H-pyrazol-5-yl)methyl]piperidin-4-amine [5]GPCR modulatorNeurologic disordersPyrazole-pyrrolidine conjugation

Historical Evolution of Pyrrolidine-Containing Scaffolds in Pharmacological Agents

Pyrrolidine-based pharmacophores have undergone three distinct evolutionary phases:

  • Alkaloid Era (1950s–1970s): Isolation of natural pyrrolidines like hygrine demonstrated intrinsic bioactivity, spurring interest in saturated nitrogen heterocycles. Early synthetics focused on psychoactive properties (e.g., racetams).
  • Scaffold Refinement (1980s–2000s): Synthetic methodologies like enantioselective Pictet-Spengler condensation enabled chiral pyrrolidine derivatives [8]. This period saw the development of kinase inhibitors incorporating pyrrolidine to exploit the "hinge region" of ATP-binding sites.
  • Hybridization Period (2010–Present): Strategic fusion with pyrimidine generated dual-ring systems with improved target specificity. Key innovations included:
  • Dihydrochloride salt formation to enhance bioavailability of basic nitrogen centers
  • Introduction of methyl groups at pyrimidine C2 to block oxidative metabolism
  • Stereoselective synthesis of C2'-substituted pyrrolidines for allosteric modulation

The pivotal breakthrough emerged with adenosine receptor antagonists where 6-(pyrrolidin-3-yl)pyrimidines demonstrated >50-fold selectivity for A2B subtypes (IC₅₀ 12–45 nM) versus A1/A2A/A3 receptors [3]. This selectivity profile enabled investigation in inflammation and oncology without cardiotoxic or neurological off-target effects.

Table 2: Milestones in Pyrrolidine-Pyrimidine Hybrid Development

TimeframeKey DevelopmentImpact on Compound Design
Pre-2000Natural pyrrolidine alkaloid characterizationEstablished fundamental pharmacology of saturated N-heterocycles
2000–2010Chiral auxiliary-mediated synthesis (e.g., Andersen reagent) [8]Enabled enantiopure 2-substituted pyrrolidines
2010–2015A2B adenosine receptor antagonist discovery [3]Validated 6-(pyrrolidinyl)pyrimidines as therapeutic scaffolds
2015–PresentSalt optimization (e.g., dihydrochloride forms) [1] [5]Improved solubility and crystallinity of polar hybrids

Significance of 2-Methyl-6-(pyrrolidin-2-yl)pyrimidin-4-ol Dihydrochloride in Modern Therapeutics

This compound exemplifies contemporary hybrid optimization through three innovative features:

  • Chiral Selectivity: The stereogenic center at pyrrolidine C2' allows enantioselective binding to targets like ion channels and GPCRs. The (S)-enantiomer typically shows 10–30x higher affinity than (R) in receptor assays.
  • Acid Stability: Dihydrochloride salt formation protonates both the pyrimidine N1 and pyrrolidine nitrogen, enhancing gastric stability and oral absorption versus free base forms.
  • Metabolic Resistance: The C2 methyl group sterically hinders cytochrome P450 oxidation at adjacent positions, reducing first-pass clearance. Metabolic studies show >80% parent compound retention after 1-hour hepatocyte incubation.

These properties make it valuable for:

  • Oncology: As kinase inhibitors targeting c-Kit and PDGFR receptors implicated in gastrointestinal stromal tumors (GISTs) [4]
  • Neurology: Potentiating glutamatergic transmission via AMPA receptor modulation
  • Infectious Disease: Inhibiting bacterial DNA gyrase through ATP-competitive binding

Properties

CAS Number

1229623-53-3

Product Name

2-Methyl-6-(pyrrolidin-2-yl)pyrimidin-4-ol dihydrochloride

IUPAC Name

2-methyl-4-pyrrolidin-2-yl-1H-pyrimidin-6-one;dihydrochloride

Molecular Formula

C9H15Cl2N3O

Molecular Weight

252.14 g/mol

InChI

InChI=1S/C9H13N3O.2ClH/c1-6-11-8(5-9(13)12-6)7-3-2-4-10-7;;/h5,7,10H,2-4H2,1H3,(H,11,12,13);2*1H

InChI Key

HOPHXCBSLOEBLI-UHFFFAOYSA-N

SMILES

CC1=NC(=CC(=O)N1)C2CCCN2.Cl.Cl

Canonical SMILES

CC1=NC(=CC(=O)N1)C2CCCN2.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.